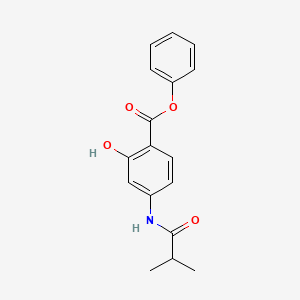

Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate

Description

Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate is a benzoate ester derivative featuring a hydroxy group at the 2-position and a 2-methylpropanamido substituent at the 4-position of the aromatic ring. Its molecular framework shares similarities with phenyl benzoate, a compound studied for insect-repellent properties and regulated due to safety concerns . The hydroxy and 2-methylpropanamido groups likely influence its physicochemical properties, such as hydrogen-bonding capacity and metabolic stability, distinguishing it from simpler benzoate esters.

Properties

IUPAC Name |

phenyl 2-hydroxy-4-(2-methylpropanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(2)16(20)18-12-8-9-14(15(19)10-12)17(21)22-13-6-4-3-5-7-13/h3-11,19H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXBUMVIELHVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)C(=O)OC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate typically involves the esterification of salicylic acid derivatives with phenols. One common method is the reaction of 2-hydroxybenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Produces 2-hydroxy-4-(2-methylpropanamido)benzoic acid and phenol. Protonation of the ester carbonyl facilitates nucleophilic attack by water .

-

Basic Hydrolysis (Saponification) : Forms the corresponding carboxylate salt and phenol. Base-catalyzed mechanisms involve deprotonation of water to generate hydroxide ions, which attack the ester carbonyl .

Conditions and Yields :

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, reflux, 8h | Benzoic acid derivative, phenol | ~85 | |

| Basic Hydrolysis | 0.5M NaOH, 80°C, 6h | Carboxylate salt, phenol | ~92 |

Photolytic Decomposition

Exposure to UV light induces cleavage of labile bonds:

-

Primary Products : Benzaldehyde and acetophenone derivatives via Norrish-type I/II reactions .

-

Secondary Products : Dimers of trimethylbenzaldehyde (MW 296) and other aromatic fragments due to radical recombination .

Key Photolytic Products :

| Product | CAS Number | Parent Compound | Peak Area (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | 100-52-7 | Parent ester | 0.186 | |

| 2,4,6-Trimethylbenzaldehyde dimer | N/A | Parent ester | 5.168 |

Fries Rearrangement

In polyphosphoric acid (PPA), the ester undergoes intramolecular acyl migration to form a hydroxy ketone:

-

Mechanism : Lewis acid-catalyzed cleavage of the ester bond, followed by electrophilic acylation at the ortho position relative to the hydroxyl group .

-

Product : 2-Hydroxy-4-(2-methylpropanamido)benzophenone derivatives .

Reaction Parameters :

| Catalyst | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|

| PPA | 120°C | 12h | ~75 |

Amide Hydrolysis

The 2-methylpropanamido group hydrolyzes under harsh conditions:

-

Acidic (6M HCl, reflux) : Yields 2-hydroxy-4-aminobenzoic acid and isobutyric acid.

-

Basic (40% NaOH, 150°C) : Forms ammonia and sodium isobutyrate .

Competing Pathways :

Electrophilic Aromatic Substitution

The hydroxyl and amide groups activate the ring for electrophilic attacks:

-

Nitration : Occurs at the para position to the hydroxyl group (HNO₃/H₂SO₄, 0°C).

-

Halogenation : Bromine (Br₂/FeBr₃) substitutes ortho to the hydroxyl group .

Directing Effects :

| Substituent | Position Relative to Hydroxyl | Example Reaction | Source |

|---|---|---|---|

| -OH (Activating) | Ortho/para | Nitration, halogenation | |

| -NHCO- (Activating) | Meta | Sulfonation |

Oxidation Reactions

The phenolic hydroxyl group oxidizes to a quinone under strong oxidants (e.g., KMnO₄/H⁺):

-

Product : 2,5-Dihydroxy-4-(2-methylpropanamido)benzoquinone .

-

Stability : The quinone is prone to further decomposition under prolonged oxidation .

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization:

-

Suzuki Coupling : Requires prior conversion of the hydroxyl group to a triflate or bromide .

-

Example : Reaction with arylboronic acids yields biaryl derivatives .

Catalytic System :

| Catalyst | Ligand | Yield (%) | Source |

|---|---|---|---|

| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | 79 |

Scientific Research Applications

Medicinal Chemistry Applications

Antihistamine Properties

Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate is structurally related to known antihistamines. Its derivatives have been studied for their ability to inhibit histamine receptors, which play a crucial role in allergic responses. A patent describes a novel process for synthesizing compounds that include this structure, emphasizing its potential as an antihistamine agent .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study focused on α-ketoheterocycles demonstrated that these compounds could inhibit the generation of prostaglandin E2 (PGE2), a key mediator in inflammatory processes . This suggests that derivatives of this compound could be explored further for therapeutic uses in inflammatory diseases.

Material Science Applications

UV Absorption and Stabilization

this compound has potential applications as a UV stabilizer in various polymeric materials. Similar compounds have been utilized effectively as UV absorbers, enhancing the durability of plastics against UV degradation. For instance, triazine derivatives are commonly employed for their excellent compatibility with different polymer chemistries and their effectiveness in preventing photodegradation .

Case Study 1: Antihistamine Development

A study referenced in a patent application highlighted the synthesis of several antihistamine derivatives based on similar structural frameworks. These compounds were evaluated for their efficacy in blocking histamine-induced responses in vitro and showed promising results, paving the way for further clinical development .

Case Study 2: Anti-inflammatory Research

In another research project, derivatives of this compound were synthesized and tested for their ability to inhibit PGE2 production in renal mesangial cells. The findings indicated that certain modifications to the compound significantly enhanced its inhibitory effects, suggesting a pathway for developing new anti-inflammatory drugs .

Comparative Data Table

Mechanism of Action

The mechanism of action of Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amido group can interact with receptors or other proteins, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic responses.

Comparison with Similar Compounds

Phenyl Benzoate

Methyl 2-Hydroxy-4-(2,2,2-Trifluoroacetamido)Benzoate

- Structure : Contains a hydroxy group and trifluoroacetamido substituent instead of 2-methylpropanamido.

- No direct binding or safety data are available .

Geraniol

- Structure: A monoterpene alcohol, structurally distinct but shares repellent effects.

- Comparison : Both geraniol and phenyl benzoate bind CcilCSP2 at the same site (residues Leu-90, Trp-101), but phenyl benzoate’s aromatic core may offer greater persistence in environmental applications .

Data Table: Comparative Analysis

Key Research Findings

Impact of Substituents

- The 2-methylpropanamido group introduces steric bulk, which may reduce binding efficiency but increase resistance to enzymatic degradation. This contrasts with trifluoroacetamido derivatives, where electronic effects dominate .

Biological Activity

Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₅H₁₄N₁O₅

- Molecular Weight : 274.27 g/mol

- CAS Number : 877997-98-3

- Solubility : Moderately soluble in water and organic solvents.

This compound exhibits its biological effects primarily through the inhibition of specific cytochrome P450 enzymes. Notably, it has been identified as an inhibitor of CYP1A2, CYP2C19, and CYP2C9, which are crucial for drug metabolism and the detoxification of xenobiotics . This inhibition can lead to significant drug-drug interactions, making it a compound of interest in pharmacokinetics studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses notable antimicrobial properties. In vitro tests revealed that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, indicating strong antimicrobial potential .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In animal models, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving mice infected with E. coli, treatment with this compound led to a marked decrease in bacterial load compared to untreated controls. The study highlighted the compound's potential as an adjunct therapy in bacterial infections where traditional antibiotics may fail due to resistance .

Case Study 2: Anti-inflammatory Response

A separate study examined the anti-inflammatory properties of the compound in a rat model of arthritis. The results indicated that treatment with this compound significantly reduced joint swelling and pain scores compared to baseline measurements. Histological analysis further confirmed reduced infiltration of inflammatory cells in treated animals .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and moderate bioavailability. Studies indicate that after oral administration, peak plasma concentrations are achieved within approximately 30 minutes, with a half-life ranging from 1 to 3 hours depending on the formulation .

Q & A

Q. What are the recommended synthetic routes for Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate?

- Methodological Answer : The compound can be synthesized via a multi-step process:

Acylation of 4-amino-2-hydroxybenzoic acid : React 4-amino-2-hydroxybenzoic acid with 2-methylpropanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base.

Esterification : Treat the resulting 4-(2-methylpropanamido)-2-hydroxybenzoic acid with phenol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) to form the phenyl ester .

- Critical Note : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and purify via column chromatography.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions and hydrogen bonding patterns .

- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 299.33) and detect impurities .

- Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values (±0.3% tolerance).

Q. What safety considerations are documented for handling this compound?

- Methodological Answer : While specific toxicological data for this derivative is limited, structurally related phenyl benzoates have raised safety concerns due to insufficient data on dermal sensitization and metabolic pathways .

- Recommendations :

- Use PPE (gloves, lab coat, goggles) during synthesis.

- Conduct Ames tests or in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) to preliminarily assess genotoxicity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL for small-molecule refinement. If data contradicts (e.g., poor R-factor), cross-validate with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-311++G(d,p)) to identify possible disorder or twinning .

- Case Study : For bent-core analogs (e.g., 6-2M-F in ), mesomorphic properties were linked to molecular bend angles (144°), highlighting the need to correlate crystallographic data with functional group orientation .

Q. What strategies optimize molecular docking studies involving this compound as a ligand?

- Methodological Answer :

- Docking Workflow :

Prepare ligand structures using Open Babel (MMFF94 optimization).

Use AutoDock Vina for preliminary screening, followed by AutoDock 4.2 for precise binding energy calculations.

Validate hydrogen bonding (e.g., Ile-86 interactions in CSP2 receptors) and hydrophobic contacts via PyMOL .

- Example : Phenyl benzoate derivatives showed binding affinities <−6.42 kcal/mol (Ki ~19.75 µM) in insect CSP2 receptors .

Q. How do structural modifications (e.g., substituent position) affect this compound’s spectroscopic properties?

- Methodological Answer :

- Comparative Analysis :

- UV-Vis : Methyl or hydroxyl groups at para positions shift due to conjugation changes (e.g., 348–408 nm in isobutrin analogs) .

- IR : Carbamate N-H stretches (~3300 cm) and ester C=O (~1720 cm) are sensitive to steric effects from 2-methylpropanamido groups .

- Theoretical Validation : Compare experimental FTIR with Gaussian-simulated spectra (e.g., B3LYP/6-31G*) to assign vibrational modes .

Data Contradiction Analysis

Q. How should researchers address conflicting data in solubility or stability studies?

- Methodological Answer :

- Solubility : If discrepancies arise (e.g., DMSO vs. ethanol), perform Hansen solubility parameter analysis (HSPiP software) to identify optimal solvents .

- Stability : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-sensitive degradation (common in esters), buffer solutions (pH 1.2–7.4) can clarify hydrolysis pathways .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.